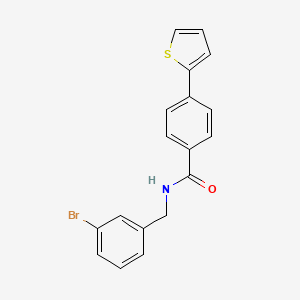
N-(3-bromobenzyl)-4-(thiophen-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromobenzyl)-4-(thiophen-2-yl)benzamide is an organic compound that features a benzamide core substituted with a 3-bromobenzyl group and a thiophen-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-4-(thiophen-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 4-(thiophen-2-yl)benzoic acid with an amine source under dehydrating conditions to form the benzamide linkage.
Introduction of the 3-Bromobenzyl Group: The 3-bromobenzyl group can be introduced via a nucleophilic substitution reaction, where the benzamide core reacts with 3-bromobenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom on the benzyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-(3-bromobenzyl)-4-(thiophen-2-yl)benzamide can be used in various fields:
Chemistry: As a building block for more complex molecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action for N-(3-bromobenzyl)-4-(thiophen-2-yl)benzamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The bromobenzyl and thiophene groups could play roles in binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds might include:
N-(3-bromobenzyl)-4-(phenyl)benzamide: Lacks the thiophene ring, which might affect its electronic properties.
N-(3-chlorobenzyl)-4-(thiophen-2-yl)benzamide: Substitution of bromine with chlorine could alter reactivity and biological activity.
N-(3-bromobenzyl)-4-(thiophen-3-yl)benzamide: Positional isomer of the thiophene ring, which could influence its chemical behavior.
Propiedades
Fórmula molecular |
C18H14BrNOS |
|---|---|
Peso molecular |
372.3 g/mol |
Nombre IUPAC |
N-[(3-bromophenyl)methyl]-4-thiophen-2-ylbenzamide |
InChI |
InChI=1S/C18H14BrNOS/c19-16-4-1-3-13(11-16)12-20-18(21)15-8-6-14(7-9-15)17-5-2-10-22-17/h1-11H,12H2,(H,20,21) |
Clave InChI |
WFPVVQAAJWRPSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)CNC(=O)C2=CC=C(C=C2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-Difluoromethyl-5'-(isopropylamino)[1,1'-biphenyl]-2-OL](/img/structure/B12448980.png)
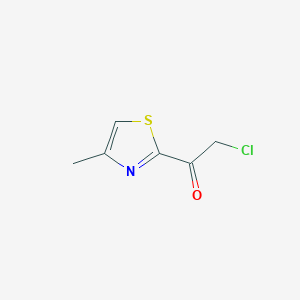
![N-[(E)-(3,4-diethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12448987.png)
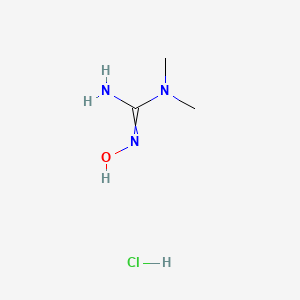
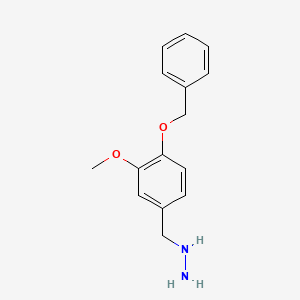
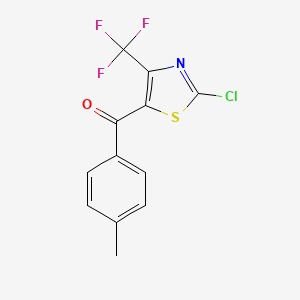
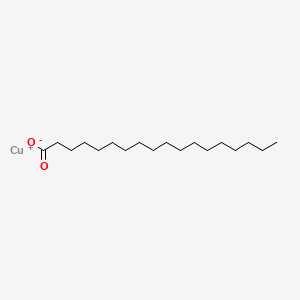
![9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-cyclopenta[A]phenanthren-7-YL hexadecyl carbonate](/img/structure/B12449005.png)


![4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B12449016.png)
![2-[(1H-indol-3-ylmethylene)amino]-5-methylphenol](/img/structure/B12449028.png)
![1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12449036.png)

